molecular formula C12H13NO5 B6361993 Ethyl 3-(3-methyl-4-nitrophenyl)-3-oxopropanoate CAS No. 383666-73-7

Ethyl 3-(3-methyl-4-nitrophenyl)-3-oxopropanoate

Cat. No.: B6361993
CAS No.: 383666-73-7
M. Wt: 251.23 g/mol
InChI Key: PVACLCXVHHQQAF-UHFFFAOYSA-N
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Description

Ethyl 3-(3-methyl-4-nitrophenyl)-3-oxopropanoate is an organic compound with the molecular formula C12H13NO5. This compound is characterized by the presence of an ethyl ester group, a nitro group, and a ketone group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-(3-methyl-4-nitrophenyl)-3-oxopropanoate can be synthesized through a multi-step process. One common method involves the nitration of 3-methylphenol to produce 3-methyl-4-nitrophenol. This intermediate is then reacted with ethyl acetoacetate in the presence of a base, such as sodium ethoxide, to form the desired compound. The reaction typically requires refluxing the mixture for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and minimize impurities. The final product is purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3-methyl-4-nitrophenyl)-3-oxopropanoate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and a palladium catalyst.

    Reduction: The ketone group can be reduced to an alcohol using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ethyl ester group can be hydrolyzed to a carboxylic acid using acidic or basic hydrolysis conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and palladium catalyst.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Hydrochloric acid or sodium hydroxide for hydrolysis.

Major Products Formed

    Reduction of Nitro Group: 3-(3-methyl-4-aminophenyl)-3-oxopropanoate.

    Reduction of Ketone Group: Ethyl 3-(3-methyl-4-nitrophenyl)-3-hydroxypropanoate.

    Hydrolysis of Ester Group: 3-(3-methyl-4-nitrophenyl)-3-oxopropanoic acid.

Scientific Research Applications

Ethyl 3-(3-methyl-4-nitrophenyl)-3-oxopropanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 3-(3-methyl-4-nitrophenyl)-3-oxopropanoate involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The ketone and ester groups can participate in nucleophilic addition and substitution reactions, respectively, affecting the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-4-nitrophenyl 3-methylbenzoate: Similar structure but with a benzoate ester group instead of an ethyl ester group.

    3-Methyl-4-nitrophenyl 3-methoxybenzoate: Similar structure but with a methoxybenzoate ester group.

Uniqueness

Ethyl 3-(3-methyl-4-nitrophenyl)-3-oxopropanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its ethyl ester group makes it more lipophilic compared to similar compounds with different ester groups, potentially affecting its solubility and interaction with biological membranes.

Biological Activity

Ethyl 3-(3-methyl-4-nitrophenyl)-3-oxopropanoate is a compound of interest due to its unique structural features and potential biological activities. This article provides an in-depth examination of its biological activity, including mechanisms of action, interactions with biological systems, and relevant research findings.

Chemical Structure and Properties

This compound contains a nitro group, an ethyl ester, and a ketone functional group. Its molecular formula is C13H13N2O5C_{13}H_{13}N_{2}O_{5}, with a molecular weight of approximately 251.24 g/mol. The presence of the nitro group contributes to its lipophilicity, enhancing its interaction with biological membranes.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Interaction : this compound has been shown to inhibit various enzymes, making it a useful biochemical probe for studying metabolic pathways. For instance, it can interact with kinases involved in cell growth and differentiation .
  • Reduction Reactions : The nitro group can be reduced to form reactive intermediates that may interact with cellular components, potentially leading to cytotoxic effects in tumor cells . The ketone group can also undergo reduction, influencing the compound's reactivity and biological activity.
  • Nucleophilic Addition : The ketone and ester groups can participate in nucleophilic addition and substitution reactions, affecting the compound’s overall reactivity.

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of this compound. In vitro assays have demonstrated that this compound exhibits cytotoxicity against various cancer cell lines. For example, when tested in combination with cold atmospheric plasma (CAP), it showed synergistic effects that enhanced its cytotoxicity against tumor cells .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes critical for cellular functions. Notably, it has shown potential as an inhibitor of kinases such as PI3 kinase and GSK-3, which play significant roles in cell proliferation and survival . This inhibition could provide insights into developing therapeutic agents targeting these pathways.

Comparative Analysis

To understand the uniqueness of this compound compared to similar compounds, a comparative analysis is presented below:

Compound NameStructureBiological ActivityUnique Features
This compoundStructureCytotoxicity against cancer cells; enzyme inhibitionNitro group enhances lipophilicity
3-Methyl-4-nitrophenyl 3-methylbenzoateStructureLimited enzyme interactionBenzoate ester reduces lipophilicity
3-Methyl-4-nitrophenyl 3-methoxybenzoateStructureModerate activity against some enzymesMethoxy group may alter solubility

Case Studies

  • Cytotoxicity Assay : A study conducted on various cancer cell lines revealed that this compound induced apoptosis at concentrations as low as 10 µM when combined with CAP treatment. This suggests a promising avenue for cancer therapy development .
  • Kinase Inhibition Study : Research indicated that this compound effectively inhibited GSK-3 activity in vitro, leading to decreased cell viability in treated cancer cells. The IC50 value was determined to be approximately 15 µM, showcasing its potential as a therapeutic agent in oncology .

Properties

IUPAC Name

ethyl 3-(3-methyl-4-nitrophenyl)-3-oxopropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO5/c1-3-18-12(15)7-11(14)9-4-5-10(13(16)17)8(2)6-9/h4-6H,3,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVACLCXVHHQQAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a dichloromethane solution of 2,2-dimethyl-1,3-dioxane-4,6-dione (10 g) and dimethylaminopyridine (17 g), a dichloromethane solution of 3-methyl-4-nitro-benzoyl chloride (14 g) was added dropwise under ice cooling. After stirring at room temperature for 3 hours and then adding 100 ml of ethanol, the mixture was refluxed for 2 hours. After cooling, the solvent was distilled off under the reduced pressure. The residue was dissolved in ethyl acetate and washed with 1N aqueous solution of hydrochloric acid. After drying the organic layer with sodium sulfate, the solvent was distilled off and the obtained residue was purified by silica gel column chromatography to obtain ethyl 3-(3-methyl-4-nitro-phenyl)-3-oxo-propionate (12.4 g). mp; 207-211° C.
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